molecular formula C10H14N2O2 B8428171 2-Amino-4-(2-aminophenyl)butyric acid

2-Amino-4-(2-aminophenyl)butyric acid

Cat. No. B8428171
M. Wt: 194.23 g/mol
InChI Key: HUVMWNQIWCGVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-aminophenyl)butyric acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(2-aminophenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(2-aminophenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-(2-aminophenyl)butyric acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-4-(2-aminophenyl)butanoic acid

InChI

InChI=1S/C10H14N2O2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)

InChI Key

HUVMWNQIWCGVIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively, a solution of 2-amino-4-(2-nitrophenyl)butyric acid hydrochloride (2.5 g) in water (200 ml) was hydrogenated at room temperature and atmospheric pressure, using 10% Pd-C (0.5 g) as catalyst. After uptake of hydrogen ceased, the catalyst was filtered off, and the filtrate evaporated to dryness. The residue was dissolved in water (50 ml) and the pH adjusted to 7 by the addition of 10% sodium hydroxide. The solid was filtered off, washed with water, and dried to give 2-amino-4-(2-aminophenyl)butyric acid. A solution of the 2-amino-4-(2-aminophenyl)butyric acid (1.0 g), hexamethyldisilazane (5.4 g), and chlorotrimethylsilane (0.1 g) in xylene (125 ml) was refluxed for 65 hours. The reaction mixture was cooled, poured into ethanol (200 ml) and evaporated under reduced pressure. Water (100 ml) was added, and the solution extracted with dichloromethane (2×125 ml). The combined dichloromethane solutions were washed with water (50 ml), dried over magnesium sulfate, and evaporated under reduced pressure to give 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one as above.
Name
2-amino-4-(2-nitrophenyl)butyric acid hydrochloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

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